1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods often employ solvent- and catalyst-free conditions to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs, particularly as c-Met inhibitors for cancer therapy . It also finds applications in material science due to its structural properties . Additionally, it is used in the study of various biological pathways and molecular targets, making it a valuable tool in both chemistry and biology .
Mechanism of Action
The mechanism of action of 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptor tyrosine kinases like c-Met . By inhibiting the activity of these kinases, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridine derivatives, 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile stands out due to its unique structural features and potent biological activity . Similar compounds include other imidazo[1,2-a]pyridine analogues, which also exhibit significant activity against various biological targets . the specific substituents and functional groups present in this compound confer distinct properties that enhance its effectiveness in certain applications .
Properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-3-19-17(2)20(16-25)23-26-21-10-6-7-11-22(21)29(23)24(19)28-14-12-27(13-15-28)18-8-4-5-9-18/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXGKIFHHTJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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